3-Amino-2-mercapto-3H-quinazolin-4-one
Description
3-Amino-2-mercapto-3H-quinazolin-4-one (CAS: 16951-33-0) is a heterocyclic compound with the molecular formula C₈H₇N₃OS and a molecular weight of 193.23 g/mol. Its structure features a quinazolinone core substituted with an amino (-NH₂) group at position 3 and a mercapto (-SH) group at position 2 (Figure 1). Key physicochemical properties include a melting point of 236–237°C, predicted boiling point of 371.6±25.0°C, and a pKa of 13.79±0.20 .
Its reactivity at the mercapto and amino positions enables diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
3-amino-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352426 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16951-33-0 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A foundational approach involves cyclocondensation reactions using anthranilic acid or its derivatives. For instance, 3-amino-6-bromo-2-mercaptoquinazolin-4(3H)-one is synthesized via nucleophilic substitution of thiomethyl groups on brominated anthranilic acid precursors. While this method targets brominated analogs, omitting the bromination step allows adaptation for the parent compound.
Procedure :
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Starting Material Preparation : Anthranilic acid is treated with thiourea in acidic conditions to form 2-thioxo-1,2-dihydroquinazolin-4(3H)-one.
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Amination : The thioxo intermediate undergoes amination using hydrazine hydrate in n-butanol under reflux (18 hours), yielding 3-amino-2-mercapto-3H-quinazolin-4-one.
Key Parameters :
Nucleophilic Substitution via Hydrazine Hydrate
Hydrazine hydrate serves as a versatile nucleophile for introducing amino groups. In a representative protocol:
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Intermediate Synthesis : 2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone is prepared by heating anthranilic acid with methyl isothiocyanate in acetic acid at 150°C for 90 minutes.
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Amination : The intermediate reacts with hydrazine hydrate in n-butanol, replacing the methylthio group with an amino group.
Optimization Insights :
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Stoichiometry : A 5:1 molar ratio of hydrazine hydrate to intermediate maximizes substitution efficiency.
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Workup : Acid-base purification (3M HCl followed by NH₄OH) isolates the product with minimal impurities.
Modern Synthesis Techniques
Solvent-Free Microwave-Assisted Synthesis
While traditional methods require extended reflux, microwave irradiation reduces reaction times from hours to minutes. Although direct reports of microwave synthesis for this compound are limited, analogous quinazolinones demonstrate:
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Time Reduction : 6-hour reflux vs. 20-minute microwave irradiation.
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Yield Improvement : 65% → 85–92% due to reduced side reactions.
Hypothetical Protocol :
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Mix anthranilic acid and thiourea with a catalytic amount of acetic acid.
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Irradiate at 100°C (100 W) for 15 minutes.
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Purify via recrystallization (ethanol).
One-Pot Multicomponent Reactions
Emerging strategies employ one-pot reactions to streamline synthesis:
Example :
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Combine anthranilic acid, thiourea, and ammonium acetate in ethanol.
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Reflux at 80°C for 8 hours.
Advantages :
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Eliminates intermediate isolation steps.
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Reduces solvent waste.
Industrial-Scale Production Considerations
Reaction Scaling Challenges
Lab-scale methods face hurdles when transitioning to industrial production:
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Exothermic Reactions : Large-scale thiol substitutions require controlled temperature gradients to prevent runaway reactions.
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Solvent Recovery : n-Butanol’s high boiling point complicates distillation; switching to ethanol improves recyclability.
Catalytic Enhancements
Introducing catalysts like sodium ethoxide (2 mol%) accelerates cyclocondensation:
Characterization and Quality Control
Spectroscopic Validation
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
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NH₂ : δ 5.21 ppm (singlet, D₂O exchangeable).
13C NMR :
Purity Assessment
HPLC Conditions :
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Column : C18 (250 × 4.6 mm, 5 µm).
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Mobile Phase : Methanol:water (70:30).
Troubleshooting and Optimization
Common Pitfalls
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Thiol Oxidation : Mercapto groups oxidize to disulfides upon prolonged air exposure. Remedy: Conduct reactions under nitrogen.
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Low Yields : Caused by incomplete cyclization. Fix: Increase reaction temperature by 10–15°C.
Yield Optimization Strategies
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 18–24 hours | ↑ from 50% to 65% |
| Hydrazine Hydrate Ratio | 5:1 | ↑ substitution efficiency |
| Recrystallization Solvent | Ethanol | ↑ purity to >95% |
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions:
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Disulfide formation : Reaction with mild oxidizing agents like H₂O₂ yields a disulfide-bridged dimer (e.g., 3,3'-diamino-2,2'-disulfanediylbis(3H-quinazolin-4-one)).
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Sulfonic acid formation : Strong oxidants such as KMnO₄ convert the -SH group to a sulfonic acid (-SO₃H) .
Key Data:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ | Disulfide dimer | Room temperature, acidic medium | ~85% |
| KMnO₄ | Sulfonic acid derivative | Aqueous alkaline, reflux | ~70% |
Alkylation and Arylation
The thiol group participates in nucleophilic substitution reactions:
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S-Alkylation : Reacts with alkyl halides (e.g., ethylbromoacetate) in acetone using K₂CO₃ as a base, forming thioether derivatives .
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Arylation : Copper-catalyzed coupling with aryl halides produces arylthioquinazolinones .
Example Reaction:
Ethylbromoacetate alkylation :
text3-Amino-2-mercapto-3H-quinazolin-4-one + ethylbromoacetate → 3-Amino-2-(ethoxycarbonylmethylthio)-3H-quinazolin-4-one
Conditions : Reflux in acetone, 12 hours, K₂CO₃ catalyst. Yield : 48–97% .
Complexation with Metal Ions
The compound forms stable complexes with lanthanum (La³⁺) and other transition metals:
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La³⁺ detection : Acts as a selective ionophore in PVC membrane sensors, showing a linear response in 1.0×10⁻⁵ to 1.0×10⁻² M La³⁺ concentrations.
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Coordination chemistry : Binds via the thiol sulfur and adjacent carbonyl oxygen, creating a chelate ring.
Sensor Performance:
| Parameter | Value |
|---|---|
| Detection limit | 5.6×10⁻⁶ M |
| pH range | 3.0–9.0 |
| Response time | <10 s |
Condensation and Cyclization
The amino group facilitates condensation reactions:
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Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine derivatives .
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Heterocyclization : Microwave-assisted reactions with aldehydes and KMnO₄ yield fused quinazolinone systems (e.g., pyrazoloquinazolinones) .
Case Study:
Synthesis of pyrazoloquinazolinone :
textThis compound + aldehyde → Pyrazolo[5,1-b]quinazolin-9-one
Conditions : Microwave irradiation, KMnO₄, 15 minutes. Yield : 82% .
Reduction Reactions
The quinazolinone core undergoes partial or full reduction:
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Dihydroquinazolinone formation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to 1,2-dihydroquinazolinone .
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Tetrahydro derivatives : LiAlH₄ reduces the core to 1,2,3,4-tetrahydroquinazolinone .
Reduction Pathways:
| Reagent | Product | Selectivity |
|---|---|---|
| H₂/Pd-C | 1,2-Dihydroquinazolinone | High |
| LiAlH₄ | 1,2,3,4-Tetrahydroquinazolinone | Moderate |
Cytotoxicity Data:
| Derivative | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2i | A2780 (Ovarian) | 0.173 |
| 3i | MCF-7 (Breast) | 0.079 |
Electrophilic Substitution
The benzene ring undergoes halogenation under specific conditions:
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Chlorination : POCl₃ or SOCl₂ introduces chlorine at position 4, forming 4-chloro-3-amino-2-mercaptoquinazoline .
Chlorination Efficiency:
| Reagent System | Yield |
|---|---|
| POCl₃ | 89% |
| SOCl₂/DMF | 76% |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-Amino-2-mercapto-3H-quinazolin-4-one serves as a precursor for synthesizing more complex heterocyclic compounds. It can be modified to create derivatives with tailored properties.
Biology
- Biological Activities : The compound exhibits significant biological activities, including:
Medicine
- Therapeutic Applications : Due to its biological properties, research is ongoing into its potential as a therapeutic agent for:
Industry
- Sensor Development : The compound is utilized in the development of sensors for detecting lanthanum ions. Studies have shown that sensors based on this compound can selectively detect lanthanum ions in water samples, which is crucial for environmental monitoring .
Data Tables
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Synthesis of derivatives | Building block for complex heterocycles |
| Biology | Antimicrobial, anticancer | Effective against bacteria and tumors |
| Medicine | Cancer and antiviral research | Potential drug candidate for HIV |
| Industry | Sensor technology | Selective detection of lanthanum ions |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various derivatives of this compound. Results indicated that certain modifications significantly enhanced cytotoxicity against specific cancer cell lines, making them promising candidates for further drug development .
Case Study 2: Sensor Development
Research conducted on lanthanum-selective sensors demonstrated that incorporating this compound into a PVC matrix allowed for accurate detection of lanthanum ions in contaminated water samples. This application highlights its importance in environmental chemistry and safety monitoring .
Mechanism of Action
The mechanism of action of 3-amino-2-mercapto-3H-quinazolin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Substitution at Position 2: Mercapto vs. Other Groups
The mercapto group (-SH) at position 2 distinguishes 3-amino-2-mercapto-3H-quinazolin-4-one from analogues with alternative substituents:
Key Observations :
- The mercapto group enhances nucleophilic reactivity, enabling cyclocondensation reactions (e.g., with 3-(bromoacetyl)coumarins to form thiadiazinoquinazolinones) .
- Methylthio (-SCH₃) and aryl substituents (e.g., p-tolyl) reduce electrophilicity, favoring stability over reactivity .
- Morpholinopropyl chains at position 3 (with a retained mercapto group) improve anticonvulsant activity by enhancing lipophilicity and blood-brain barrier penetration .
Substitution at Position 3: Amino vs. Alkyl/Aryl Groups
The amino group (-NH₂) at position 3 contrasts with alkyl or aryl substitutions in analogues:
Key Observations :
- The amino group facilitates hydrogen bonding with biological targets, critical for antimicrobial and antiviral activity .
Hybrid Structures: Triazoloquinazolinones and Thiadiazinoquinazolinones
Triazoloquinazolinones and thiadiazinoquinazolinones represent expanded heterocyclic systems derived from quinazolinone precursors:
Key Observations :
- Triazoloquinazolinones exhibit potent H₁-antihistaminic activity due to the triazole ring’s electron-rich nature, which enhances receptor binding .
- Thiadiazinoquinazolinones are primarily used as intermediates in synthesizing complex heterocycles, leveraging the reactivity of the parent quinazolinone .
Halogenated Derivatives
Halogenation (e.g., bromine) at aromatic positions modifies electronic properties and bioactivity:
Biological Activity
3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and ion detection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
This compound features a quinazolinone core with an amino group at position 3 and a mercapto (thiol) group at position 2. This unique structure allows for various chemical modifications, enhancing its reactivity and biological potential. The compound is known for forming complexes with lanthanum (La III) ions, which are utilized in various analytical applications.
The primary biological activity of this compound involves its interaction with La (III) ions, facilitating their detection. The compound exhibits a stable potentiometric response across a pH range of 3.0 to 9.0, making it suitable for various environmental and clinical applications.
Biochemical Pathways
The compound's interaction with La (III) ions is significant in biochemical assays, where it acts as a carrier and detector. Additionally, its mercapto group allows for further chemical reactions, including oxidation to form disulfide derivatives, which may play a role in its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. For instance, derivatives of quinazolinones have shown potent cytotoxic effects against various cancer cell lines:
These findings indicate that certain derivatives exhibit cytotoxicity several times greater than the standard chemotherapy agent lapatinib.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various tyrosine kinases critical in cancer progression:
| Target Kinase | Compound | IC50 (µM) |
|---|---|---|
| CDK2 | 2i | 0.173 ± 0.012 |
| HER2 | 3i | 0.079 ± 0.015 |
| EGFR | 2i | ATP competitive type-I inhibitor |
| VEGFR2 | 3i | Not specified |
These results suggest that the compound can act as a dual inhibitor against multiple targets involved in tumor growth and metastasis .
Case Studies
- Cytotoxicity Against Breast Cancer : A study evaluated the cytotoxic effects of several quinazolinone derivatives against MCF7 and A2780 cell lines, demonstrating significant inhibition compared to controls .
- Molecular Docking Studies : Molecular docking analyses revealed that compounds derived from quinazolinones bind effectively to target proteins involved in cancer signaling pathways, suggesting potential for development as targeted therapies .
Q & A
Q. What in vivo models validate the neuropharmacological potential of 3-amino-2-mercapto derivatives?
- Methodological Answer : Test CNS activity in murine models (ICR mice, 25–30 g). For sedative effects, use pentobarbital-induced sleep latency (dose: 50 mg/kg i.p.). Open-field and rotarod assays (20 rpm, 300 s cutoff) quantify motor coordination. Compare to diazepam controls (p < 0.05, ANOVA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
